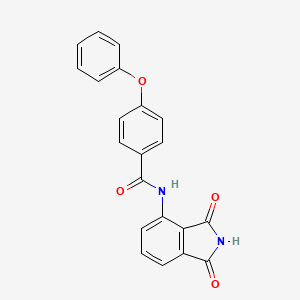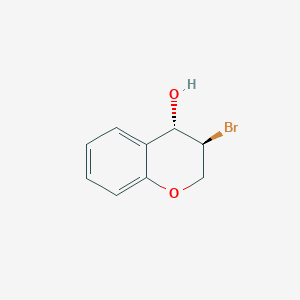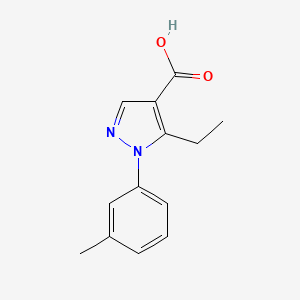
N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the conjugation of known inhibitors and ligands . For example, small molecule degraders that can induce anaplastic lymphoma kinase (ALK) degradation were developed through the conjugation of known pyrimidine-based ALK inhibitors, TAE684 or LDK378, and the cereblon ligand pomalidomide .Molecular Structure Analysis
The molecular structure of these compounds can be complex, often involving multiple functional groups. For instance, the compound N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide has a molecular formula of C16H12N2O5S.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the specific functional groups they contain. For example, the compound N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide has a molecular weight of 344.34.Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology enables the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (the compound ) with moderate yield. Both the preparation of chalcone and the triazole Michael addition to chalcone exhibit good green metrics .
Potential Bioactivity
The compound’s structure suggests potential bioactivity. Triazole derivatives, due to their structural characteristics, can readily bind with target molecules. In particular, β-azolyl ketones , such as the one we’re discussing, have been investigated for their biological effects. These compounds find applications in fungicides, bactericides, and herbicides .
Synthesis of β-Heteroarylated Carbonyl Compounds
The synthesis of β-heteroarylated carbonyl compounds is an area of interest. Such compounds can be achieved through various methods, including:
- Conjugate addition of N-heterocycles to α,β-unsaturated ketones. The aza-Michael reaction, in particular, provides access to valuable precursors of bioactive compounds, including β-aminocarbonyl derivatives .
Asymmetric Synthesis
Asymmetric synthesis of chiral amines is another avenue. For example, hydrogenation under specific conditions yields chiral amine 1 with high enantioselectivity. Further upgrading of enantiomeric excess may require additional steps, such as resolution processes .
Mecanismo De Acción
Target of Action
The primary targets of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Biochemical Pathways
Without knowledge of its primary targets, it’s difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
More research is needed to understand how such factors might affect the compound’s action .
Direcciones Futuras
Compounds with the N-(1,3-dioxoisoindol-4-yl) moiety are being explored for various applications in scientific research. For example, they have been used in the development of small molecule degraders that can induce anaplastic lymphoma kinase (ALK) degradation . These degraders have potential applications in the treatment of non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma (NB) cell lines .
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-19(22-17-8-4-7-16-18(17)21(26)23-20(16)25)13-9-11-15(12-10-13)27-14-5-2-1-3-6-14/h1-12H,(H,22,24)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMVIYNQUXKHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2823262.png)
![6-chloro-N-methyl-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridazine-3-carboxamide](/img/structure/B2823263.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2823274.png)

![N-[2-(Diethylamino)-4-oxo-1,3-benzothiazin-6-yl]-2-ethylsulfanylacetamide](/img/structure/B2823276.png)
![3,4-Dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2823277.png)

![N~1~-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2823279.png)

![2-([1,1'-biphenyl]-4-yl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2823282.png)
![4-[[2-(3,4-Dihydro-1H-isochromen-5-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2823284.png)
![2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2823285.png)
